molecular formula C19H15NO3 B6141367 4-[(1-naphthylacetyl)amino]benzoic acid

4-[(1-naphthylacetyl)amino]benzoic acid

Cat. No. B6141367
M. Wt: 305.3 g/mol
InChI Key: ZAMQJLOHAQCWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-naphthylacetyl)amino]benzoic acid, commonly known as NAA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. NAA is a non-steroidal anti-inflammatory drug (NSAID) that has been used for its analgesic and anti-inflammatory properties. However, its potential for use in various fields of research has been explored, including its use as a chemical probe for studying protein function, as well as its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

NAA works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX activity, NAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
NAA has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory conditions and pain. NAA has also been shown to have anti-cancer properties, with studies suggesting that it inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

NAA has several advantages for use in lab experiments, including its ability to selectively inhibit COX activity, making it a useful chemical probe for studying the role of COX in various biological processes. However, its use is limited by its potential toxicity, which can affect the viability of cells in vitro.

Future Directions

NAA has several potential future directions for research, including its use as a therapeutic agent for the treatment of cancer, as well as its potential for use in the development of novel anti-inflammatory drugs. Additionally, further research is needed to explore the potential toxicity of NAA and its effects on cell viability in vitro.

Synthesis Methods

The synthesis of NAA involves the reaction of 4-aminobenzoic acid with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The reaction produces NAA as a white crystalline powder, which is then purified by recrystallization.

Scientific Research Applications

NAA has been widely used in scientific research due to its ability to inhibit cyclooxygenase (COX) activity, which is responsible for the production of prostaglandins, molecules that play a key role in inflammation and pain. NAA has been used as a chemical probe to study the role of COX in various biological processes, including inflammation, pain, and cancer.

properties

IUPAC Name

4-[(2-naphthalen-1-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-16-10-8-14(9-11-16)19(22)23)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMQJLOHAQCWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Naphthylacetylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.